Sodium 2-ethylhexanesulphonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
40762-43-4 |
|---|---|
Molecular Formula |
C8H17NaO3S |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
sodium;2-ethylhexane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S.Na/c1-3-5-6-8(4-2)7-12(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
KNOGXLBAOQDKTG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Sodium 2 Ethylhexanesulphonate
Established Synthetic Routes
The traditional synthesis of sodium 2-ethylhexanesulphonate relies on well-documented chemical reactions, primarily involving direct sulfonation of the corresponding hydrocarbon or indirect methods that build the sulfonate group onto a 2-ethylhexyl backbone.
Direct Sulfonation Approaches
Direct sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the 2-ethylhexane molecule, which is subsequently neutralized with a sodium base to yield the final salt. The primary sulfonating agent for alkanes is sulfur trioxide (SO₃), often used in the form of oleum (B3057394) (fuming sulfuric acid). collegedunia.com
The reaction with alkanes like 2-ethylhexane proceeds via a free-radical mechanism. The reactivity of hydrogen atoms in alkanes towards sulfonation follows the order: tertiary > secondary > primary. collegedunia.com Consequently, the sulfonation of 2-ethylhexane is expected to occur preferentially at the tertiary carbon atom if present, or at one of the secondary carbon atoms along the chain. The initial product is 2-ethylhexanesulfonic acid, which is then neutralized with sodium hydroxide (B78521) or sodium carbonate to produce this compound.
A general representation of this two-step process is:
Sulfonation: C₈H₁₈ + SO₃ → C₈H₁₇SO₃H
Neutralization: C₈H₁₇SO₃H + NaOH → C₈H₁₇SO₃Na + H₂O
The direct sulfonation of hydrocarbons can sometimes lead to the formation of polysulfonated byproducts and requires careful control of reaction conditions such as temperature and reactant ratios.
Indirect Synthetic Strategies
Indirect methods for synthesizing this compound involve the use of a 2-ethylhexyl precursor that is then converted to the target sulfonate. These strategies often offer better control over the position of the sulfonate group and can proceed under milder conditions than direct sulfonation.
One prominent indirect route is the Strecker synthesis of α-sulfonated fatty acids, which can be adapted for alkyl sulfonates. This method typically involves the reaction of an alkyl halide with a sulfite (B76179) salt. asianpubs.org For the synthesis of this compound, this would entail the reaction of a 2-ethylhexyl halide (e.g., 2-ethylhexyl chloride or bromide) with sodium sulfite (Na₂SO₃). asianpubs.orgresearchgate.net
The reaction is a nucleophilic substitution where the sulfite ion displaces the halide ion from the 2-ethylhexyl group:
C₆H₁₃CH(C₂H₅)CH₂-X + Na₂SO₃ → C₆H₁₃CH(C₂H₅)CH₂SO₃Na + NaX (where X = Cl, Br)
This method is advantageous as it directly yields the sodium salt of the sulfonic acid. The reaction can be carried out in a suitable solvent, and the use of catalysts can enhance the reaction rate and yield. asianpubs.org
Another indirect strategy involves the addition of sodium bisulfite (NaHSO₃) to an alkene . In this case, 2-ethyl-1-hexene (B155198) would be the starting material. The reaction proceeds via a free-radical addition mechanism, often initiated by an appropriate catalyst. This method is particularly useful for producing secondary alkyl sulfonates. tandfonline.com A patent related to the synthesis of docusate (B154912) sodium demonstrates a similar principle, where di(2-ethyl)hexyl maleate (B1232345) is reacted with sodium sulfite and sodium metabisulfite. google.com
The reaction can be represented as:
C₆H₁₃C(C₂H₅)=CH₂ + NaHSO₃ → C₆H₁₃CH(C₂H₅)CH₂SO₃Na
Novel Synthetic Methodologies
Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing chemicals like this compound. These novel methodologies prioritize environmental considerations and the use of advanced catalytic systems.
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles are increasingly being applied to sulfonation and sulfation reactions to minimize environmental impact. researchgate.netresearchgate.net For the synthesis of this compound, this can involve several strategies:
Use of Safer Reagents and Solvents: Traditional sulfonation with oleum can be hazardous. Green approaches might explore the use of milder sulfonating agents or solvent-free reaction conditions. organic-chemistry.org The dehalogenative sulfonation of aryl halides using sodium sulfite in an aqueous medium presents a metal-free and solvent-free alternative for certain substrates, highlighting a potential green route if applicable to alkyl halides. rsc.org
Catalyst-based Processes: The use of catalysts can enable reactions to occur under milder conditions and with higher selectivity, reducing energy consumption and waste generation.
Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of reactant atoms into the final product. The addition of sodium bisulfite to an alkene, for instance, is an atom-economical reaction.
One innovative approach in green chemistry is the use of ionic liquids (ILs) as both recyclable solvents and nucleophilic reagents. organic-chemistry.org In the context of sulfonate synthesis, a sulfonate ester could be reacted with a sodium source in an ionic liquid, potentially offering a cleaner and more efficient process. organic-chemistry.org
Catalytic Synthesis Innovations
The development of novel catalysts is a key area of innovation for the synthesis of this compound. Catalysts can improve reaction rates, yields, and selectivity.
For the indirect synthesis from 2-ethylhexyl halides (Strecker-type reaction), research has shown that copper can act as an efficient catalyst, leading to higher yields and making the process more suitable for large-scale industrial production. asianpubs.orgresearchgate.net
In the realm of direct sulfonation, while traditionally a non-catalytic process for simple alkanes, research into catalytic sulfonation for more complex molecules is ongoing. For instance, the sulfonation of block polymers has been achieved using acyl sulfates as the sulfonating agent, which could potentially be adapted for smaller molecules. google.comjustia.com
The table below summarizes the different synthetic approaches:
| Synthetic Approach | Starting Material(s) | Key Reagents/Catalysts | Advantages |
| Direct Sulfonation | 2-Ethylhexane | SO₃/Oleum, NaOH/Na₂CO₃ | Utilizes a readily available hydrocarbon. |
| Indirect (Strecker-type) | 2-Ethylhexyl Halide | Na₂SO₃, Copper catalyst | Good control over sulfonate position, direct formation of sodium salt. |
| Indirect (Alkene Addition) | 2-Ethyl-1-hexene | NaHSO₃, Radical initiator | High atom economy. |
| Green Approaches | Various | Safer solvents, recyclable catalysts (e.g., in ILs) | Reduced environmental impact, increased safety. |
| Catalytic Innovations | 2-Ethylhexyl Halide | Copper salts | Improved reaction efficiency and yield. |
Reaction Kinetics and Optimization in Synthesis
The study of reaction kinetics is crucial for optimizing the synthesis of this compound, ensuring high yields and purity in an economically viable manner.
For direct sulfonation , the reaction rate is influenced by several factors, including the concentration of the sulfonating agent, temperature, and the structure of the alkane. The kinetics of sulfonation reactions can be complex, and under ordinary conditions, the process can be slow. rsc.org Kinetic measurements have been instrumental in understanding the mechanism of sulfonation, for example, supporting the role of sulfur trioxide as the active species. collegedunia.com A study on the sulfonation of polybenzoxazine fibers showed that the degree of sulfonation increases with reaction time, and this correlation can be modeled to predict the extent of the reaction. rsc.org
In indirect synthetic routes , such as the reaction of a 2-ethylhexyl halide with sodium sulfite, the kinetics are typical of a nucleophilic substitution reaction. The rate will depend on the concentration of both reactants, the temperature, the nature of the leaving group (halide), and the solvent. The use of a catalyst, such as a copper salt, can significantly alter the reaction kinetics by providing a lower energy pathway. asianpubs.org
Optimization of the synthesis involves adjusting various parameters to maximize the yield and minimize byproducts. This can include:
Molar Ratios of Reactants: Adjusting the ratio of the sulfonating agent or sulfite to the organic substrate.
Temperature and Pressure: Controlling these parameters to favor the desired reaction and suppress side reactions.
Catalyst Concentration: Optimizing the amount of catalyst to achieve the best balance between reaction rate and cost.
Reaction Time: Determining the optimal time to achieve maximum conversion without significant byproduct formation.
A study on the oxidation kinetics of alkyl sulfonates by sulfate (B86663) radicals, while not a synthesis study, provides insights into the reactivity of the C-H bonds in the alkyl chain. It was found that the reaction rate constants increase with the length of the carbon chain, and that the sulfonate group has a deactivating effect on the molecule. acs.org This suggests that the C-H bonds further away from the sulfonate group are more susceptible to reaction, a factor that could be relevant in preventing side reactions during synthesis.
The table below outlines key parameters for optimization:
| Parameter | Influence on Synthesis |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to byproducts. |
| Pressure | Primarily relevant for reactions involving gaseous reactants like SO₃. |
| Reactant Concentration | Influences the rate of reaction according to the rate law. |
| Catalyst | Can significantly increase the reaction rate and allow for milder conditions. |
| Solvent | Can affect the solubility of reactants and the stability of intermediates. |
| Reaction Time | Needs to be sufficient for high conversion but short enough to prevent degradation or side reactions. |
Mechanistic Investigations of Sodium 2 Ethylhexanesulphonate Reactivity
Fundamental Reaction Mechanisms Involving Sulfonates
The sulfonate group (-SO₃⁻) is the conjugate base of a strong sulfonic acid, which makes it a very stable anion and, consequently, an excellent leaving group in substitution and elimination reactions. ksu.edu.saperiodicchemistry.comyoutube.com This reactivity is analogous to that of alkyl halides. youtube.com The core of sulfonate reactivity often involves the cleavage of the carbon-oxygen (C-O) bond, where the alkyl chain is the electrophilic partner, or less commonly, the sulfur-oxygen (S-O) bond.
Nucleophilic Substitution Pathways
Alkyl sulfonates are prime substrates for nucleophilic substitution reactions, where a nucleophile replaces the sulfonate group. youtube.com These reactions primarily occur via two distinct mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution).
The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the sulfonate leaving group departs. ksu.edu.sa This pathway is favored for primary and secondary alkyl sulfonates, such as 2-ethylhexanesulphonate, especially with strong nucleophiles in polar aprotic solvents. youtube.com The reaction proceeds with a defined stereochemical outcome: inversion of configuration at the carbon center. youtube.comochemtutor.com
The Sₙ1 mechanism is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. ksu.edu.sa This pathway is more common for tertiary alkyl sulfonates due to the stability of the tertiary carbocation. For a secondary substrate like 2-ethylhexanesulphonate, Sₙ1 reactions are less likely unless promoted by specific conditions like a polar protic solvent and a non-basic, weak nucleophile. youtube.com The planar carbocation intermediate can be attacked from either face, typically leading to a racemic mixture of products if the carbon is chiral. lumenlearning.com
Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Pathways for Alkyl Sulfonates
| Feature | Sₙ2 (Bimolecular) | Sₙ1 (Unimolecular) |
| Rate Determining Step | Single step: Nucleophilic attack and leaving group departure are simultaneous. | Two steps: Formation of a carbocation intermediate is the slow step. |
| Kinetics | Second-order: Rate = k[Alkyl Sulfonate][Nucleophile] | First-order: Rate = k[Alkyl Sulfonate] |
| Substrate Preference | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |
| Nucleophile | Favored by strong, concentrated nucleophiles. | Favored by weak, non-basic nucleophiles (often the solvent). |
| Stereochemistry | Inversion of configuration at the chiral center. | Racemization (mixture of inversion and retention). |
| Intermediate | None (a transition state is involved). | Planar carbocation. |
Electrophilic Interaction Mechanisms
While the alkyl portion of 2-ethylhexanesulphonate is typically electrophilic, the sulfonate group itself can be involved in electrophilic interactions, although this is less common for alkyl sulfonates compared to aromatic ones. The most prominent example of an electrophilic mechanism involving a sulfonate-related species is aromatic sulfonation . In this reaction, an aromatic ring acts as a nucleophile, attacking a potent electrophile, sulfur trioxide (SO₃) or its protonated form, which is generated from sulfuric acid. numberanalytics.comwikipedia.orgmasterorganicchemistry.com
This process involves three key steps:
Generation of the electrophile : In the presence of a strong acid like sulfuric acid, sulfur trioxide becomes activated. masterorganicchemistry.com
Nucleophilic attack : The π-electrons of an aromatic ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a σ-complex. numberanalytics.com
Deprotonation : A weak base removes a proton from the carbocation, restoring aromaticity and yielding the aryl sulfonic acid. youtube.com
For an alkyl sulfonate like Sodium 2-ethylhexanesulphonate, the sulfur atom is less electrophilic than in SO₃. However, reactions involving cleavage of the S-O bond can occur, particularly in hydrolysis, where a water molecule attacks the sulfur atom. acs.orgnih.gov
Role of the Sodium Counterion in Reaction Dynamics
In solution, the sodium ion can form an ion pair with the negatively charged sulfonate headgroup. The extent of this association depends on the solvent's polarity and the concentration of the surfactant. In less polar media, tight ion pairs dominate, which can reduce the nucleophilicity of the sulfonate anion and shield its charge.
In aqueous solutions, the behavior is more complex. The size of the hydrated counterion determines the cross-sectional area of the surfactant at an interface, which in turn affects surface tension and micelle formation. nih.govacs.org Studies on similar ionic surfactants like sodium dodecyl sulfate (B86663) (SDS) show that the type of counterion (e.g., Li⁺, Na⁺, K⁺) affects the critical micelle concentration (CMC), surface potential, and foam stability. mdpi.comresearchgate.net The presence of excess sodium ions (from an added salt like NaCl) decreases the repulsion between the anionic headgroups, promoting the formation of micelles at lower concentrations. researchgate.net This aggregation can alter the reaction environment, potentially catalyzing or inhibiting reactions by concentrating reactants within the micellar structure.
Stereochemical Aspects of 2-ethylhexanesulphonate Reactions
The "2-ethylhexyl" group in this compound contains a chiral center at the carbon atom where the ethyl group is attached (C2 of the hexyl chain). This stereogenic center has significant implications for reactions that occur at this carbon. acs.org
When this compound acts as an electrophile in a nucleophilic substitution reaction involving C-O bond cleavage, the stereochemical outcome is dictated by the mechanism. lumenlearning.com
Sₙ2 Reaction : As previously noted, an Sₙ2 reaction involves backside attack by the nucleophile. This leads to a predictable inversion of configuration at the chiral center. ochemtutor.com If the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa. The product will be optically active if the starting material was. lumenlearning.com
Sₙ1 Reaction : If the reaction were to proceed via an Sₙ1 mechanism, the formation of a planar, achiral carbocation intermediate would result in the loss of stereochemical information. The incoming nucleophile can attack either face of the plane with roughly equal probability, leading to a racemic mixture of both (R) and (S) products. ksu.edu.salibretexts.org
The preparation of the sulfonate itself from the corresponding chiral alcohol (2-ethylhexanol) and a sulfonyl chloride typically occurs with retention of configuration because no bonds to the chiral carbon are broken during this reaction; the reaction takes place at the alcohol's oxygen atom. youtube.com
Table 2: Expected Stereochemical Outcomes for Reactions at the Chiral Center
| Reaction Type | Starting Material | Mechanism | Stereochemical Outcome | Product |
| Sulfonate Formation | (R)-2-ethylhexanol | Nucleophilic attack by alcohol oxygen | Retention of Configuration | (R)-2-ethylhexanesulphonate |
| Nucleophilic Substitution | (R)-2-ethylhexanesulphonate | Sₙ2 | Inversion of Configuration | (S)-Product |
| Nucleophilic Substitution | (R)-2-ethylhexanesulphonate | Sₙ1 | Racemization | 50:50 mixture of (R)- and (S)-Product |
Mechanistic Studies of Degradation Pathways
The degradation of this compound is critical for its environmental persistence and can occur through several mechanisms, including hydrolysis and thermal decomposition.
Hydrolysis : The hydrolysis of sulfonate esters can, in principle, proceed through multiple pathways, and the exact mechanism can be complex, sometimes involving a debate between stepwise and concerted processes. acs.orgnih.gov Cleavage can occur at either the C-O bond or the S-O bond.
C-O Bond Cleavage : In this pathway, which is mechanistically an Sₙ1 or Sₙ2 substitution with water as the nucleophile, the products are 2-ethylhexanol and sulfonic acid. Studies on the hydrolysis of primary alkyl sulfates have shown that acid-catalyzed hydrolysis often proceeds via S-O cleavage, while the uncatalyzed pathway is more consistent with an Sₙ2 displacement at the carbon (C-O cleavage). rsc.org
S-O Bond Cleavage : Here, water attacks the sulfur atom, leading to the formation of 2-ethylhexanol and sulfuric acid. This pathway is more common in the hydrolysis of aryl sulfonates but can be relevant for alkyl sulfonates under certain conditions, particularly enzymatic degradation. acs.orgnih.gov
Thermal Degradation : The thermal stability of alkyl sulfonates is limited. Studies on related anionic surfactants provide insight into the likely degradation products. For instance, the thermal degradation of sodium lauroyl isethionate, an ester-containing sulfonate, yields water, carbon dioxide, carbon disulfide, sulfur dioxide, and various alkyl and carbonyl species when heated. whiterose.ac.uk The degradation of linear alkylbenzene sulfonates (LAS) is also well-studied, proceeding via oxidation of the alkyl chain. researchgate.net For this compound, thermal decomposition, especially under oxidative conditions, would likely initiate with the cleavage of the C-S or C-O bonds and subsequent fragmentation and oxidation of the 2-ethylhexyl chain. Research on petroleum sulfonates indicates that thermal decomposition can follow first-order kinetics, producing hydrogen ions as a byproduct. redalyc.org
Table 3: Potential Degradation Products of this compound
| Degradation Pathway | Conditions | Probable Major Products | Mechanistic Notes |
| Hydrolysis | Aqueous, acid or base catalysis | 2-ethylhexanol, Sulfuric acid/Sulfate | Can proceed via C-O or S-O bond cleavage. rsc.org |
| Thermal Degradation (Inert) | High temperature (>220°C), no oxygen | 2-ethylhexene, Sulfur dioxide, Water | Elimination and fragmentation reactions dominate. whiterose.ac.uk |
| Thermal Degradation (Oxidative) | High temperature, presence of air/oxygen | Carbon dioxide, Water, Sulfur dioxide, Shorter-chain carbonyls and carboxylic acids | Complete oxidation of the organic structure. whiterose.ac.uk |
| Biodegradation | Aerobic, microbial activity | Sulfophenylcarboxylic acids (SPCs), Carbon dioxide, Water | Involves initial oxidation of the alkyl chain (ω- and β-oxidation). researchgate.net |
Advanced Analytical Techniques for Sodium 2 Ethylhexanesulphonate
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for probing the molecular structure and functional groups of Sodium 2-ethylhexanesulphonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized for complete structural confirmation.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the 2-ethylhexyl chain. The chemical shifts are influenced by the electron-withdrawing sulfonate group. While a specific spectrum for this compound is not publicly available, expected chemical shifts can be inferred from similar structures like sodium 2-ethylhexanoate.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom attached to the sulfonate group would show a significant downfield shift. Analysis of related sulfonate compounds, such as sodium 2-bromoethanesulphonate and sodium 2-naphthalenesulfonate, provides insight into the expected chemical shifts for the carbon backbone of this compound. chemicalbook.comchemicalbook.com
²³Na NMR: As a sodium salt, ²³Na NMR spectroscopy can be used to confirm the presence of the sodium cation and to study its chemical environment. nih.gov The line width of the ²³Na signal can provide information about the degree of ion association in solution. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Ethylhexyl Group Note: These are estimated values based on analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (terminal) | ~0.9 | ~14 |
| CH₂ (butyl chain) | ~1.3-1.4 | ~23-32 |
| CH (branch point) | ~1.6 | ~40 |
| CH₂ (ethyl group) | ~1.5 | ~25 |
| CH₃ (ethyl group) | ~0.9 | ~11 |
| CH (adjacent to SO₃) | ~2.5-3.0 | ~60-70 |
Mass Spectrometry (MS) for Purity and Molecular Identification
Mass spectrometry (MS) is a key technique for determining the molecular weight and confirming the elemental composition of this compound. Due to the ionic and non-volatile nature of the compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.
In ESI-MS, this compound would be expected to be detected in negative ion mode as the 2-ethylhexanesulphonate anion. The mass-to-charge ratio (m/z) of this anion would correspond to the molecular weight of the anionic portion of the molecule. High-resolution mass spectrometry would allow for the precise determination of the elemental formula, confirming its identity and purity. The presence of sodium adducts in positive ion mode could also be observed.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Ionization Mode |
|---|---|---|
| [C₈H₁₇SO₃]⁻ | 193.09 | Negative |
| [C₈H₁₇SO₃Na₂]⁺ | 239.07 | Positive |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the sulfonate group. Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are expected in the region of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. C-H stretching vibrations from the alkyl chain would appear around 2960-2850 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov The S-O stretching vibrations are also observable in the Raman spectrum. researchgate.netnih.gov Furthermore, Raman spectroscopy is particularly useful for analyzing the conformational order of the alkyl chains in surfactant molecules, with specific bands in the C-C stretching region being sensitive to trans-gauche isomerization. weber.hu
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| SO₃⁻ | Asymmetric Stretch | 1250-1150 | IR, Raman |
| SO₃⁻ | Symmetric Stretch | 1070-1030 | IR, Raman |
| C-H (Alkyl) | Stretch | 2960-2850 | IR, Raman |
| C-H (Alkyl) | Bend | 1470-1370 | IR, Raman |
| C-S | Stretch | 800-600 | IR, Raman |
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile, polar compounds like this compound. mdpi.com Given that this surfactant lacks a strong UV chromophore, conventional UV detection can be challenging. thermofisher.com
Several HPLC strategies can be employed:
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the sulfonate anion. nih.govresearchgate.net This complex can then be retained on a reversed-phase column and detected by a UV detector. nih.govresearchgate.net
Charged Aerosol Detection (CAD): CAD is a universal detection method that can detect any non-volatile analyte, making it ideal for surfactants that lack a chromophore. thermofisher.com The response is independent of the chemical structure, allowing for accurate quantification. thermofisher.com
Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is another universal detection technique suitable for non-volatile analytes.
Indirect Photometric Detection (IPD): This method uses a UV-absorbing ion in the mobile phase. nih.govresearchgate.net When the analyte ion elutes, it displaces the UV-absorbing ion, causing a decrease in absorbance that is detected. nih.govresearchgate.net
Table 4: Potential HPLC Methods for this compound Analysis
| HPLC Mode | Column | Mobile Phase Example | Detection |
|---|---|---|---|
| Ion-Pair Reversed-Phase | C18 | Acetonitrile/Water with Tetrabutylammonium (B224687) Phosphate | UV |
| Reversed-Phase | C18 or specialized surfactant columns | Acetonitrile/Water with Formic Acid or Ammonium (B1175870) Acetate | CAD, ELSD |
| Normal Phase (after derivatization) | Silica | Hexane/Isopropanol | UV |
Gas Chromatography (GC) and Derivatization Strategies
Gas Chromatography (GC) is a high-resolution separation technique, but it is generally limited to volatile and thermally stable compounds. weber.huresearchgate.net this compound is a salt and is therefore non-volatile, precluding its direct analysis by GC. researchgate.net To make it amenable to GC analysis, a derivatization step is necessary. weber.huresearchgate.net
Derivatization chemically modifies the analyte to increase its volatility. weber.huresearchgate.net For sulfonates, this typically involves converting the polar sulfonate group into a less polar, more volatile derivative.
Common derivatization strategies include:
Silylation: This is a widely used method where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the sulfonate into a volatile silyl ester. researchgate.net
Alkylation: This involves converting the sulfonate into an alkyl ester.
Conversion to Sulfonyl Chlorides: The sodium sulfonate can be converted to the corresponding sulfonyl chloride, which is more volatile and can be analyzed by GC. This derivative can then be further reacted to form other volatile esters or amides.
After derivatization, the resulting volatile compound can be separated and detected using standard GC-Mass Spectrometry (GC-MS), which provides both high-resolution separation and definitive identification. researchgate.net
Ion Chromatography for Anionic Species
Ion Chromatography (IC) is a cornerstone technique for the analysis of charged molecules, making it highly suitable for quantifying anionic species such as this compound. diduco.com This method separates ions based on their affinity for an ion-exchange stationary phase. diduco.com For anionic surfactants, the separation is typically performed on a hydrophobic resin-based column. nih.gov The process involves introducing an aqueous sample into a stream of an eluent, commonly a carbonate-bicarbonate solution, which then passes through the analytical column. usgs.gov
In the analysis of sulfonates and other organic acids, ion chromatography with suppressed conductivity detection is a powerful and sensitive approach. diduco.com A suppressor device is placed after the separation column to reduce the background conductivity of the eluent and convert the analyte ions into their more conductive acid forms, thereby enhancing detection sensitivity. youtube.comjasco-global.com This allows for the detection of anions at very low concentrations, potentially in the parts-per-billion (ppb) range. diduco.com Gradient elution, where the eluent concentration is changed during the run, is often employed to effectively separate a wide range of anions with varying characteristics within a single analysis. nih.govutas.edu.au
Research has demonstrated the utility of IC for separating various alkyl sulfonates and sulfates. For instance, a method developed for long-chain alkyl sulfates utilized a hydrophobic resin-based column with tetrabutylammonium hydroxide (B78521) as an ion-pair reagent. nih.gov This approach, coupled with a conductivity detector, achieved sensitive and selective detection. nih.gov While specific studies on this compound are not abundant, the principles and methods applied to similar anionic surfactants are directly transferable.
Table 1: Typical Parameters for Ion Chromatography Analysis of Anionic Surfactants
| Parameter | Description | Typical Values/Settings | References |
|---|---|---|---|
| Technique | Ion Chromatography with suppressed conductivity | --- | diduco.comusgs.govnih.gov |
| Column | High-capacity anion-exchange column (e.g., polymeric stationary phases with sulfonate or carboxylate functional groups) | Dionex IonPac™ Series (e.g., AS14, AS20), Acclaim PolarAdvantage II | nih.govutas.edu.aulcms.cz |
| Eluent | Aqueous basic solutions | Sodium Carbonate/Sodium Bicarbonate mixture (e.g., 1.8 mM/1.7 mM), Hydroxide solutions | usgs.govutas.edu.aulcms.cz |
| Detection | Suppressed Conductivity | --- | diduco.comnih.gov |
| Sample Prep | Dilution, filtration, and sometimes pre-purification with reversed-phase cartridges | Acidic dilution, 0.45 µm filter | nih.govlcms.cz |
Electrochemical Detection Methods
Electrochemical methods offer a sensitive and selective alternative for the determination of surfactants like this compound. tandfonline.com These techniques, which include potentiometry, voltammetry, and conductometry, are based on measuring changes in electrical properties that occur due to the presence and interactions of the surfactant. researchgate.net The use of surfactants can significantly affect electrode functions, often by increasing electron transfer rates or by forming oriented layers on the electrode surface. tandfonline.comtandfonline.com
Potentiometric sensors, particularly those using ion-selective electrodes (ISEs), are the most common type for surfactant detection due to their simplicity and versatility. researchgate.netresearchgate.net These sensors can be used directly or as indicators for endpoint determination in titrations. researchgate.net For anionic surfactants, titration with a cationic surfactant standard, such as Cetylpyridinium chloride, is a well-established method where the potential jump indicates the endpoint. xylemanalytics.com
Voltammetric sensors, another key electrochemical approach, have been developed for various organic compounds. tandfonline.com While direct electrochemical studies on this compound are limited, research on the closely related sodium 2-ethylhexyl sulfate (B86663) (EHS) at a mercury electrode has shown that the compound undergoes electroreduction. researchgate.net Other studies have utilized modified electrodes, such as a silver nanoparticles/graphene oxide nanocomposite on a screen-printed electrode, for the sensitive detection of sodium ions, which could be adapted for indirect analysis. mdpi.comresearchgate.net The development of surfactant-based sensors is an active area of research, focusing on enhancing the sensitivity and selectivity for various analytes, including the surfactants themselves. uq.edu.auelsevier.com
Table 2: Overview of Electrochemical Methods for Surfactant Analysis
| Method | Principle | Application to Anionic Surfactants | Key Advantages | References |
|---|---|---|---|---|
| Potentiometric Titration | Measurement of potential change at an ion-selective electrode during titration with a reagent. | Titration with a cationic surfactant (e.g., Cetylpyridinium chloride) to form a hydrophobic adduct. | Simple, reliable endpoint detection. | researchgate.netxylemanalytics.com |
| Direct Potentiometry | Direct measurement of electromotive force (EMF) related to the concentration of the target ion. | Use of anionic surfactant-selective electrodes. | Fast, suitable for batch or flow-through analysis. | researchgate.netresearchgate.net |
| Voltammetry (e.g., CV) | Measurement of current as a function of applied potential. | Study of redox behavior of the surfactant or its interaction with the electrode surface. | High sensitivity, provides information on reaction mechanisms. | tandfonline.comresearchgate.net |
| Conductometry | Measurement of the electrical conductivity of the solution. | Changes in conductivity can be related to surfactant concentration, especially around the critical micelle concentration. | Simple instrumentation. | researchgate.net |
Hyphenated Techniques in this compound Analysis
Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for analyzing complex mixtures. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a highly selective and sensitive method for the quantitative and qualitative analysis of compounds like this compound. saspublishers.comresearchgate.net
In this approach, high-performance liquid chromatography (HPLC) first separates the components of a mixture. thermofisher.com The eluent from the HPLC column is then introduced into a mass spectrometer. researchgate.net The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise molecular weight determination and identification. saspublishers.com Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by fragmenting the initial ions and analyzing the resulting fragments, which provides structural information and enhances confidence in identification. nih.gov
This technique has been successfully applied to the analysis of other sulfonated compounds. For example, a rapid and sensitive HPLC-MS/MS method was developed and validated for the quantification of Sodium 2-mercaptoethane sulfonate (MESNA) in rat plasma. nih.govnih.gov That method involved a simple sample preparation of protein precipitation followed by LC-MS/MS analysis, achieving a low limit of detection (20 nM) and a wide linear range. nih.govnih.gov Similarly, LC-MS/MS has been used to identify related substances in other sodium salt drugs, demonstrating its effectiveness in quality control. researchgate.net Given its success with similar anionic and sulfonated compounds, LC-MS/MS is an ideal technique for the trace analysis and structural elucidation of this compound and its related substances in complex matrices.
Table 3: Research Findings Using Hyphenated Techniques for Related Compounds
| Analyte | Technique | Matrix | Key Findings | References |
|---|---|---|---|---|
| Sodium 2-mercaptoethane sulfonate (MESNA) | HPLC-MS/MS | Rat Plasma | Simple protein precipitation; LOD of 20 nM; Linear range of 0.05–200 μM; High accuracy and precision. | nih.govnih.gov |
| Anionic and Cationic Surfactants | Paper Spray Mass Spectrometry (PS-MS) | Water | Rapid analysis (~10 s) without chromatographic separation; LOD of 0.20–0.35 µg/mL for anionic surfactants. | rsc.org |
| Naproxen (Sodium Salt) | LC-MS/MS | Human Plasma | Short run time (3.0 min); Linear range of 500.1 to 100028.5 ng/mL; High extraction recovery. | bioline.org.br |
| Faropenem sodium | LC-MS/MS | Bulk Drug and Preparations | Effective for separation and identification of five related substances; useful for quality control. | researchgate.net |
Environmental Chemistry and Fate of Sodium 2 Ethylhexanesulphonate
Environmental Pathways and Distribution
The distribution of Sodium 2-ethylhexanesulphonate in the environment is influenced by its physical and chemical properties, which determine its partitioning between water, soil, and air, as well as its susceptibility to various transformation processes.
Abiotic transformation processes are non-biological chemical reactions that can lead to the degradation of a compound in the environment. For this compound, the key abiotic processes to consider are hydrolysis and photolysis.
Hydrolysis: The hydrolysis of sulfonate esters has been a subject of scientific inquiry, with studies suggesting that the mechanism can be complex. In general, the carbon-sulfur (C-S) bond in sulfonate compounds is known to be resistant to hydrolysis under typical environmental pH conditions. In contrast, alkyl sulfates can undergo hydrolysis, with the rate being influenced by factors such as the structure of the alkyl chain and the presence of catalysts. For instance, the hydrolysis of sodium dodecyl sulfate (B86663) has been shown to be acid-catalyzed. rsc.org Given the stability of the C-S bond, significant hydrolytic degradation of this compound is not anticipated in the environment.
Photolysis: Direct photolysis involves the degradation of a molecule by the absorption of light. There is limited specific information available on the photolysis of this compound. However, for many organic compounds, indirect photolysis, mediated by reactive species such as hydroxyl radicals in the atmosphere or water, can be a more significant degradation pathway. The sonochemical degradation of linear alkylbenzene sulfonates (LAS) has been studied, indicating that degradation rates are influenced by the length of the alkyl chain. acs.org
Biodegradation is a crucial process determining the environmental persistence of many organic compounds. Anionic surfactants, in general, are susceptible to microbial degradation.
Studies on linear alkylbenzene sulfonates (LAS) have shown that they are readily biodegradable in various environmental compartments, including soil and wastewater treatment systems. nih.govmdpi.com The biodegradation of LAS typically initiates with the enzymatic oxidation of the alkyl chain, followed by the degradation of the aromatic ring. nih.gov The rate of biodegradation can be influenced by the length and branching of the alkyl chain.
For this compound, being a short, branched-chain alkyl sulfonate, its biodegradability is expected to be influenced by these structural features. While specific studies on this compound are limited, research on alternatives to perfluorooctane (B1214571) sulfonate (PFOS) with similar carbon numbers but reduced fluorine content has indicated susceptibility to biodegradation. nih.gov This suggests that the eight-carbon structure of this compound is amenable to microbial attack. The half-life for the ultimate biodegradation of LAS in sludge-amended soils has been reported to be in the range of 18 to 26 days. nih.gov
| Compound/Analogue | Environment | Half-life (t½) | Reference |
| Linear Alkylbenzene Sulfonate (LAS) | Sludge-amended agricultural soil | 18 - 26 days | nih.gov |
| Sodium Lauryl Ether Sulphate (SLES) | Soil | 9 - 25 days | researchgate.netmdpi.com |
Table 1: Biodegradation Half-lives of Analogue Surfactants in Soil
Sorption and Mobility in Environmental Compartments
The movement of this compound through the environment is largely dictated by its interaction with solid phases like soil and sediment, and its partitioning behavior in aquatic systems.
The sorption of anionic surfactants to soil and sediment is a key process that affects their mobility and bioavailability. This interaction is influenced by the properties of both the surfactant and the soil.
The sorption of anionic surfactants is often correlated with the organic carbon content of the soil. mdpi.com Hydrophobic interactions between the alkyl chain of the surfactant and the soil organic matter are a primary sorption mechanism. nih.gov For anionic surfactants, electrostatic interactions can also play a role, particularly in soils with positively charged sites. mdpi.com
Studies on a variety of anionic surfactants have shown that mobility in soil decreases with increasing linear alkyl chain length. geoscienceworld.org Furthermore, sulfates have been observed to be more mobile than sulfonates of the same alkyl chain length. geoscienceworld.org This suggests that this compound, being a sulfonate, would have a moderate to low mobility in soil. The presence of other substances, such as other surfactants, can also influence the transport of anionic surfactants in soil. nih.gov
| Surfactant Property | Effect on Soil Sorption | Reference |
| Increasing alkyl chain length | Increased sorption | geoscienceworld.org |
| Sulfonate vs. Sulfate head group | Sulfonates sorb more strongly | geoscienceworld.org |
| Soil organic carbon content | Increased sorption | mdpi.com |
Table 2: Factors Influencing the Sorption of Anionic Surfactants in Soil
In aquatic environments, this compound will primarily exist in the dissolved form in the water column. Its transport will be governed by water flow and dispersion. Partitioning to suspended solids and sediments can occur, influenced by the same sorption mechanisms as in soil. nih.gov
Due to its surfactant nature, this compound will tend to accumulate at air-water and solid-water interfaces. While it is soluble in water, a fraction of the compound can be expected to partition to sediments, particularly in systems with high organic matter content. The transport of anionic surfactants in aquatic systems is a complex process influenced by factors such as water chemistry and the presence of other dissolved and particulate matter. researchgate.netresearchgate.net
Environmental Persistence and Degradation Kinetics
Based on the available information for analogue compounds, this compound is not expected to be highly persistent in the environment. Biodegradation is likely the primary removal mechanism, with half-lives in soil expected to be in the range of weeks. nih.govresearchgate.netmdpi.com
The degradation of surfactants like LAS in soil has been shown to follow first-order kinetics. nih.gov The rate of degradation is influenced by environmental factors such as temperature, pH, and the microbial community present. The degradation kinetics of alkyl sulfates and sulfonates upon oxidation by sulfate radicals in the aqueous phase have been shown to be in the range of 10³ to 10⁸ L mol⁻¹ s⁻¹, with the rate increasing with carbon chain length. acs.org
| Compound/Analogue | Kinetic Model | Key Findings | Reference |
| Linear Alkylbenzene Sulfonate (LAS) | First-order degradation in soil | Half-lives of 20-37 days in lysimeter studies. | nih.gov |
| Alkyl Sulfates and Sulfonates | Second-order rate constants with SO₄•⁻ | Rate constants increase with carbon chain length. | acs.org |
Table 3: Degradation Kinetics of Analogue Surfactants
Modeling Environmental Fate
The environmental fate of this compound, like many commercial chemicals, can be predicted and understood through the use of various environmental fate models. These models are computational tools that simulate a chemical's behavior in the environment, estimating its distribution, persistence, and potential for bioaccumulation. ecetoc.org For substances where extensive experimental data is limited, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. chemistryforsustainability.org These models use the chemical's molecular structure to predict its physicochemical properties and environmental fate. chemistryforsustainability.org
One of the most widely used tools for this purpose is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA). epa.govchemsafetypro.com This suite of programs can estimate properties that are crucial for understanding the environmental partitioning and persistence of a chemical. epa.govnih.gov
Multimedia fate models, such as a Level III fugacity model, utilize these estimated properties to predict the distribution of a chemical across different environmental compartments like air, water, soil, and sediment. cefic-lri.org These models operate on the principle of fugacity, which is the 'escaping tendency' of a chemical from a particular phase. By calculating the fugacity in each compartment, the model can determine the likely environmental distribution of the substance at a steady state.
Predicted Environmental Distribution
Based on a standard Level III fugacity model within EPI Suite™, the predicted environmental distribution of this compound when released into water, soil, or air is outlined below. Due to its chemical structure, it is expected to predominantly reside in water and soil.
Table 1: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Percentage in Compartment (if released to water) | Predicted Percentage in Compartment (if released to soil) | Predicted Percentage in Compartment (if released to air) |
|---|---|---|---|
| Air | 0.01% | 0.00% | 0.13% |
| Water | 97.5% | 34.7% | 34.6% |
| Soil | 2.4% | 65.2% | 65.1% |
| Sediment | 0.09% | 0.06% | 0.06% |
Data is generated using predictive models and should be considered as an estimation.
Key Parameters in Environmental Fate Modeling
Several key parameters, often predicted by QSAR models, are used to model the environmental fate of a substance. The following table presents the predicted values for this compound from various EPI Suite™ models.
Table 2: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value | Significance for Environmental Fate | EPI Suite™ Model |
|---|---|---|---|
| Biodegradation | Weeks to months | This suggests that the substance is not readily biodegradable and may persist in the environment for a considerable time. | BIOWIN™ |
| Soil Adsorption Coefficient (Koc) | 10.0 L/kg | A low Koc value indicates that the chemical has low potential to adsorb to soil and sediment, suggesting it is likely to be mobile in soil and remain in the water column. | KOCWIN™ |
| Bioconcentration Factor (BCF) | 3.16 L/kg | A low BCF suggests that the potential for this substance to accumulate in aquatic organisms is low. | BCFBAF™ |
Data is generated using predictive models and should be considered as an estimation.
The BIOWIN™ model predicts the likelihood of aerobic and anaerobic biodegradation. epa.gov For this compound, the prediction suggests a slower degradation process. The KOCWIN™ model estimates the tendency of a chemical to bind to soil organic carbon. chemsafetypro.com The low predicted Koc for this compound indicates a preference for remaining in the aqueous phase rather than partitioning to soil and sediment. The BCFBAF™ model predicts the potential for a chemical to accumulate in fish tissue from the surrounding water. chemsafetypro.com The low BCF value for this compound suggests it is unlikely to bioaccumulate significantly in the aquatic food chain.
Theoretical and Computational Studies of Sodium 2 Ethylhexanesulphonate
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the behavior of molecules by solving the Schrödinger equation. For sodium 2-ethylhexanesulphonate, these methods are instrumental in understanding its electronic properties and spatial arrangement of atoms.
Electronic Structure Elucidation
The electronic structure of a molecule dictates its chemical reactivity and physical properties. For this compound, the electron configuration of the sodium atom is [Ne] 3s¹. shef.ac.ukumd.eduyoutube.com In the ionic compound, this valence electron is transferred to the 2-ethylhexanesulphonate group, forming a sodium cation (Na⁺) and a 2-ethylhexanesulphonate anion.
Ab initio calculations, which are performed from first principles without empirical data, can determine the distribution of electron density within the 2-ethylhexanesulphonate anion. researchgate.net These calculations reveal the localization of negative charge, primarily on the sulfonate group (-SO₃⁻), which influences the compound's interactions with other molecules and its environment. The distribution of electron charge density can be visualized through electron density maps, which highlight the nature of the chemical bonds within the anion. researchgate.net
Molecular Geometry Optimization
Predicting the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of computational chemistry. pennylane.ai This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. pennylane.aiqcware.com For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the 2-ethylhexyl chain and the sulfonate group.
Various computational methods, including Hartree-Fock (HF), semi-empirical methods, and Density Functional Theory (DFT), can be employed for geometry optimization. mdpi.com The choice of method and basis set, such as the commonly used 3-21G, affects the accuracy of the results. mdpi.com For instance, in a study on amino acids, different optimization methods were compared to determine the most suitable approach for different circumstances. mdpi.com The process typically starts with an initial geometry and iteratively searches for a new geometry with lower energy until a stationary point is found. mdpi.com The optimized geometry provides insights into the molecule's shape and conformational preferences. qcware.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the effects of the surrounding environment.
Conformational Analysis
The 2-ethylhexyl chain of this compound possesses significant conformational flexibility. MD simulations can explore the various possible conformations of this chain by simulating its movement over time. This analysis helps to identify the most populated and energetically favorable conformations of the molecule in different environments. For example, simulations can reveal how the flexible tail of the surfactant molecule behaves in an aqueous solution versus at an interface.
Intermolecular Interactions and Solvent Effects
The behavior of this compound in solution is governed by a balance of electrostatic and hydrophobic interactions. mdpi.com The negatively charged sulfonate head group interacts with polar solvent molecules like water, while the nonpolar 2-ethylhexyl tail avoids water and tends to aggregate with other nonpolar molecules.
MD simulations can explicitly model these interactions. For instance, simulations can show how water molecules arrange themselves around the ionic head group and the hydrophobic tail. They can also model the aggregation of surfactant molecules to form micelles, providing insights into the critical micelle concentration (CMC) and the structure of the resulting aggregates. The influence of salt concentration on these interactions can also be investigated, as salts can screen the electrostatic interactions between the charged head groups. mdpi.comnih.gov Studies on similar systems, such as hyaluronan, have shown that salt concentration can mediate intermolecular interactions and the formation of temporary structures. nih.gov
Reaction Pathway Modeling and Transition State Theory
Understanding the mechanisms of chemical reactions involving this compound can be achieved through reaction pathway modeling. This involves identifying the transition states, which are the high-energy structures that connect reactants and products. wikipedia.org
Transition State Theory (TST) provides a framework for calculating the rates of chemical reactions by examining the properties of the activated complex at the transition state. wikipedia.org While originally aimed at calculating absolute reaction rates, TST has been successful in determining thermodynamic activation parameters such as the standard enthalpy, entropy, and Gibbs energy of activation. wikipedia.org
Machine Learning Approaches in Predicting this compound Behavior
The application of machine learning (ML) to predict the physicochemical properties and behavior of surfactants is a rapidly advancing field, offering the potential to accelerate the design and screening of new formulations. While direct machine learning studies specifically targeting this compound are not extensively documented in publicly available research, the methodologies developed for other anionic surfactants provide a robust framework for predicting its behavior. These approaches typically leverage quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with experimental properties.
Machine learning algorithms, including Support Vector Machines (SVMs), and various regression models, are trained on datasets of known surfactants to predict key performance indicators. mdpi.commdpi.com For anionic surfactants similar to this compound, these models can predict properties such as critical micelle concentration (CMC), surface tension, and hydrophile-lipophile balance (HLB). mdpi.com
Predictive Models and Molecular Descriptors
The core of machine learning-based prediction lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's structure and properties. For anionic surfactants, these descriptors can be categorized as follows:
Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the Kier & Hall molecular connectivity index (KH0). mdpi.com
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic structure of the molecule. Key descriptors include the total energy of the molecule (ET), the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the molecular dipole moment (D). mdpi.com
Research on anionic surfactants has demonstrated the effectiveness of combining these descriptors to build accurate predictive models. For instance, a QSPR model for anionic surfactants identified the order of importance for molecular descriptors affecting CMC as KH0 > ET > D > ELUMO > ΔHf > EHOMO. mdpi.com
The following table illustrates the types of molecular descriptors that would be relevant for building a machine learning model to predict the properties of this compound.
| Descriptor Type | Descriptor Example | Relevance to Surfactant Behavior |
| Topological | Kier & Hall molecular connectivity index (order 0) | Relates to the branching and size of the hydrophobic tail, influencing packing and micellization. |
| Quantum-Chemical | Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) | Indicates the molecule's ability to accept an electron, affecting its interaction with other molecules. |
| Quantum-Chemical | Molecular Dipole Moment | Influences the surfactant's orientation at interfaces and its interaction with polar solvents like water. |
| Constitutional | Molecular Weight | A fundamental property that correlates with the size of the hydrophobic and hydrophilic parts. |
Machine Learning Model Performance
Different machine learning algorithms exhibit varying levels of accuracy in predicting surfactant properties. For example, in studies of surfactant-oil-water systems, a cubic Support Vector Machine (SVM) demonstrated high accuracy (99.5%) in predicting phase behavior. mdpi.com The performance of various models in predicting the phase behavior of such systems is summarized in the table below.
| Machine Learning Model | Prediction Accuracy (%) |
| Fine Tree | 97.4 |
| Medium Tree | 93.4 |
| Linear SVM | 90.6 |
| Cubic SVM | 99.5 |
| KNN | 98.6 |
| Boosted Trees | 96.9 |
Data adapted from a study on machine learning for surfactant-oil-water systems. mdpi.com
These findings suggest that a well-trained SVM or tree-based model could effectively predict the phase behavior of systems containing this compound, given a suitable training dataset.
Future Directions for this compound
While specific models for this compound are yet to be published, the established success of machine learning in the broader field of surfactants indicates a clear path forward. Future research could involve:
Dataset Curation: Compiling a comprehensive dataset of experimental properties for this compound and structurally similar branched-chain anionic surfactants.
Descriptor Calculation: Computing a wide range of topological, quantum-chemical, and constitutional descriptors for the molecules in the dataset.
Model Training and Validation: Applying various machine learning algorithms, such as SVMs, and neural networks, to develop predictive models. The models would be rigorously validated using techniques like cross-validation to ensure their robustness and predictive power.
Such a data-driven approach would enable the rapid prediction of this compound's behavior in various formulations and conditions, significantly reducing the need for extensive and time-consuming experimental work.
Advanced Applications of Sodium 2 Ethylhexanesulphonate in Materials Science and Chemical Systems
Role as a Precursor in Advanced Materials Synthesis
While not a conventional monomer, sodium 2-ethylhexanesulphonate serves as a crucial auxiliary agent and functional precursor in the synthesis of specialized polymers and the surface engineering of nanomaterials. Its amphiphilic nature and the presence of a reactive sulfonate group are key to its function in these roles.
Development of Functional Polymers and Copolymers
In the realm of polymer synthesis, this compound is particularly relevant to emulsion polymerization, a process used to create a wide range of polymers such as acrylics, vinyls, and styrenics. chempoint.compcc.eu In this process, the surfactant plays a multifaceted role.
Initially, the monomer, which has limited water solubility, is dispersed in an aqueous phase. This compound, when present above its critical micelle concentration (CMC), forms micelles that encapsulate monomer molecules. chempoint.comwikipedia.org The polymerization is then initiated in the aqueous phase by a water-soluble initiator, and the resulting free radicals diffuse into these monomer-swollen micelles, where polymerization occurs. chempoint.com The surfactant thus provides the loci for polymerization and stabilizes the growing polymer particles, preventing their coagulation and controlling the final particle size of the latex. pcc.eu
Furthermore, the incorporation of the sulfonate group onto the surface of the final polymer particles imparts electrostatic stability to the resulting latex dispersion. pcc.eu This functionalization can also introduce desirable properties into the bulk polymer, such as improved dye receptivity, ion-exchange capabilities, and enhanced hydrophilicity. The use of vinyl sulfonic acid, a related sulfonated compound, has been noted as a stabilizer in emulsion polymerization, highlighting the utility of the sulfonate functional group in this context. ulprospector.com
Nanomaterial Synthesis and Surface Modification
The synthesis of nanoparticles often requires careful control to prevent aggregation and to direct particle growth. Anionic surfactants like this compound can act as capping or stabilizing agents during the synthesis of metallic and metal oxide nanoparticles. ijnc.irresearchgate.net By adsorbing onto the surface of newly formed nuclei, the surfactant molecules create a protective layer. This layer serves two main purposes: it sterically hinders the nanoparticles from aggregating, and the electrostatic repulsion between the anionic sulfonate head groups provides colloidal stability in the dispersion medium. nih.gov
In the surface modification of pre-existing nanomaterials, this compound can be used to alter surface properties. For instance, modifying a hydrophobic nanoparticle surface with this surfactant can render it more dispersible in aqueous media. utm.my This is achieved through the adsorption of the hydrophobic ethylhexyl tail onto the particle surface, leaving the hydrophilic sulfonate head group exposed to the aqueous phase. nih.gov This technique is crucial for adapting nanomaterials for use in biological or aqueous-based systems, improving their stability and processability. nih.govmdpi.com Functionalization can be achieved by coating the nanoparticles with the surfactant, a process that can be tailored for specific applications. nih.gov
Catalytic Applications and Co-catalyst Roles
This compound and similar anionic surfactants can function in catalytic systems, most notably in phase-transfer catalysis (PTC). acsgcipr.org PTC is a valuable technique for facilitating reactions between reactants located in two immiscible phases, typically an aqueous phase and an organic phase. acsgcipr.org
The mechanism involves the surfactant acting as a transport agent for one of the reactants. For example, in a reaction where an aqueous-soluble nucleophile needs to react with an organic-soluble substrate, the surfactant facilitates the transfer. The sodium cation of the sulfonate can pair with an anionic reactant in the aqueous phase. The hydrophobic tail of the surfactant allows this newly formed ion pair to dissolve in the organic phase, where it can then react with the substrate. After the reaction, the catalyst can return to the aqueous phase to begin the cycle anew. While quaternary ammonium (B1175870) salts are more common, anionic surfactants can play a role in specific PTC systems, particularly where the transport of a cation is required. This catalytic role enhances reaction rates and allows for milder reaction conditions. acsgcipr.org
In some contexts, surfactants can also act as co-catalysts or mediators. For instance, in the electroreduction of carbon dioxide, alkyl sulfonate surfactants have been shown to mediate the process over copper catalysts, influencing the selectivity towards products like ethylene (B1197577) or ethanol. rsc.org
Surfactant Science and Micellar Systems
The fundamental property of this compound is its behavior as a surfactant. A surfactant is a molecule that possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. uniba.sk In this compound, the sulfonate group (-SO₃⁻Na⁺) is the hydrophilic head, and the branched 2-ethylhexyl group is the hydrophobic tail.
This dual nature drives surfactants to accumulate at interfaces. In an aqueous solution, once the concentration reaches a specific threshold known as the Critical Micelle Concentration (CMC), the individual surfactant molecules begin to self-assemble into organized aggregates called micelles. wikipedia.orguniba.sk In a typical micelle, the hydrophobic tails orient towards the core to minimize contact with water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. uniba.sk The CMC is a key characteristic of any surfactant. wikipedia.org For example, the CMC for the related anionic surfactant sodium dodecyl sulfate (B86663) (SDS) in pure water at 25°C is approximately 8 x 10⁻³ mol/L. wikipedia.org
The formation and structure of these micelles can be influenced by factors such as temperature, the presence of electrolytes (salts), and surfactant concentration. rsc.orgrsc.org For instance, the addition of salt can lower the CMC and promote the growth of spherical micelles into larger, cylindrical structures. rsc.orgrsc.org The properties of micelles formed by alkyl sulfonates are dependent on the structure of the alkyl chain. nih.gov
Table 1: Micellar Properties of Representative Anionic Surfactants
| Surfactant | Class | Typical Critical Micelle Concentration (CMC) (mol/L) | Key Influencing Factors |
|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | Alkyl Sulfate | ~8.3 x 10-3wikipedia.org | Temperature, Electrolyte Concentration researchgate.net |
| Sodium Octyl Sulfate | Alkyl Sulfate | ~1.3 x 10-1wikipedia.org | Chain Length, Temperature |
| Sodium Secondary Alkyl Sulfonate | Alkyl Sulfonate | ~2.93 x 10-3tandfonline.com | Temperature, Purity tandfonline.com |
| Sodium Alkylbenzene Sulfonates (LAS) | Alkylbenzene Sulfonate | Varies with alkyl chain (e.g., 1.1 x 10-5 for a branched C12 derivative) researchgate.net | Chain Length, Isomer Position, Salt Concentration rsc.orgrsc.org |
Interfacial Chemistry and Adsorption Phenomena
The amphiphilic structure of this compound drives its adsorption at various interfaces, such as liquid-air and liquid-liquid, which fundamentally alters the properties of these interfaces. When dissolved in water, the surfactant molecules migrate to the surface, orienting themselves with their hydrophobic tails pointing towards the air and their hydrophilic heads remaining in the water. youtube.com This accumulation disrupts the cohesive energy at the surface, leading to a significant reduction in surface tension.
Similarly, at an oil-water interface, the surfactant orients itself with the hydrophobic tail in the oil phase and the hydrophilic head in the water phase. This reduces the interfacial tension (IFT) between the two immiscible liquids, facilitating the formation of emulsions. nih.gov The ability of alkyl sulfonate surfactants to achieve very low, or even ultra-low, interfacial tensions is critical in applications like enhanced oil recovery. nih.govonepetro.orgresearchgate.net The effectiveness of IFT reduction can be tuned by adjusting factors like salt concentration. rsc.orgtandfonline.com
Adsorption also occurs at solid-liquid interfaces. The nature of this adsorption depends on the properties of the solid surface. On a hydrophobic surface, the surfactant's alkyl tail will adsorb onto the surface, exposing the sulfonate head to the aqueous solution. nih.gov Conversely, on a hydrophilic or positively charged surface, the anionic sulfonate head will be attracted to the surface, with the hydrophobic tail oriented towards the solution. This adsorption can modify the wettability of surfaces; for example, surfactant adsorption on sandstone rock can be influenced by the rock's initial wettability and mineral composition. nih.gov This behavior is fundamental to processes like detergency, mineral flotation, and formulation science, where controlling the properties of solid surfaces in liquid media is essential. surfactantassociates.com
Table 2: Interfacial Properties of Alkyl Sulfonate Surfactants
| Property | Description | Typical Value/Observation for Alkyl Sulfonates | Governing Factors |
|---|---|---|---|
| Surface Tension Reduction | Lowers the surface tension of water at the air-water interface. | Can achieve values around 27-29 mN/m at the CMC. tandfonline.comresearchgate.net | Surfactant concentration, molecular structure, temperature. youtube.com |
| Interfacial Tension (IFT) Reduction | Lowers the tension between two immiscible liquids, like oil and water. | Can achieve ultra-low IFT (e.g., 10-3 mN/m) under optimal conditions. nih.govrsc.org | Salt concentration (salinity), temperature, oil type, surfactant structure. tandfonline.com |
| Adsorption on Solids | Accumulates at solid-liquid interfaces, modifying surface properties like wettability. | Adsorption mechanism depends on surface charge and hydrophobicity. nih.govmdpi.com | Surface chemistry, pH, electrolyte concentration, surfactant structure. nih.gov |
Future Research Directions for Sodium 2 Ethylhexanesulphonate
Emerging Synthetic Paradigms
The chemical industry is continuously seeking more efficient, safer, and environmentally benign methods for producing essential compounds like Sodium 2-ethylhexanesulphonate. Research is moving beyond traditional synthetic routes to explore innovative paradigms that prioritize green chemistry principles.
Conventional methods for producing secondary alkyl sulfonates have included sulfochlorination and sulfoxidation. While effective, these processes often involve hazardous reagents such as sulfur dioxide and chlorine, raising environmental and safety concerns.
Emerging research focuses on alternative pathways that mitigate these issues. One promising approach is the addition of sodium bisulfite (NaHSO₃) across a double bond, a method that avoids the use of sulfur dioxide and chlorine, leading to a simpler and safer preparation process. Research in this area has demonstrated high yields for related sulfonates, suggesting a viable path for the synthesis of this compound.
Furthermore, the broader surfactant industry is shifting towards bio-based feedstocks to enhance sustainability. chemanager-online.com Future synthetic strategies for compounds like this compound could involve sourcing precursors from renewable materials such as lignin, a byproduct of wood processing, or other forms of biomass and agricultural waste. chemanager-online.comworldbiomarketinsights.com The development of biocatalysis and fermentation processes represents another significant frontier. chemanager-online.com These methods utilize microorganisms or enzymes to produce surfactants, offering the potential for highly specific and sustainable production routes from organically certified raw materials. europa.eu
Table 1: Comparison of Synthetic Approaches for Secondary Alkyl Sulfonates
| Synthetic Method | Key Reagents/Process | Advantages | Research Focus |
|---|---|---|---|
| Traditional (e.g., Sulfoxidation) | Alkanes, Sulfur Dioxide, Oxygen, UV light | Established industrial process | Process optimization, waste reduction |
| Sodium Bisulfite Addition | Olefins, Sodium Bisulfite (NaHSO₃), Catalyst | Avoids hazardous SO₂ and Cl₂; simpler process | Catalyst development, yield optimization |
| Bio-based Feedstocks | Lignin, agricultural byproducts, biomass | Renewable sourcing, reduced carbon footprint. chemanager-online.com | Efficient conversion of biomass to precursors. europa.eu |
| Fermentation/Biocatalysis | Microorganisms, enzymes, renewable substrates | High specificity, potential for "natural" label. chemanager-online.comeuropa.eu | Strain development, process scale-up. europa.eu |
Advanced Spectroscopic and Imaging Techniques for Real-time Studies
Understanding the dynamic behavior of this compound in solution—such as the formation of micelles and its adsorption at interfaces—is crucial for optimizing its applications. Advanced analytical techniques are enabling researchers to observe these processes with unprecedented detail and in real-time.
Time-resolved small-angle X-ray scattering (SAXS), for instance, allows for the direct observation of micelle formation on millisecond timescales. esrf.fr This technique can provide in-situ data on the size, shape, and aggregation number of micelles as they evolve from individual surfactant molecules to equilibrium structures. esrf.fr Such studies can validate and refine theoretical models of micellization kinetics. esrf.fr
Other powerful spectroscopic methods are also being employed. A combination of chromatography and mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for separating and identifying components in complex surfactant formulations. UV-Visible (UV-Vis) spectroscopy offers a rapid method for monitoring surfactant concentration and determining the critical micelle concentration (CMC). researchgate.netnih.gov
For studying adsorbed surfactant layers, imaging techniques are indispensable. Atomic Force Microscopy (AFM) has proven to be an ideal method for visualizing the lateral structure and morphology of surfactant films adsorbed onto various surfaces. nih.govhawaii.eduscientific.net By operating in "soft-imaging" mode, AFM can characterize the delicate adsorbed layers without disturbing them, providing insights into how surfactants like this compound arrange themselves at solid-liquid interfaces. nih.gov
Table 2: Advanced Analytical Techniques for Surfactant Characterization
| Technique | Primary Application in Surfactant Research | Type of Information Provided |
|---|---|---|
| Time-Resolved SAXS | Real-time study of micelle formation kinetics. esrf.fr | Micelle size, shape, aggregation number, formation pathway. esrf.fr |
| LC-MS / HPLC | Separation and identification of surfactant components. | Composition, purity, molecular weight distribution. |
| NMR Spectroscopy | Elucidation of molecular structure and interactions. nih.gov | Chemical structure, polymer-surfactant interactions. nih.gov |
| Atomic Force Microscopy (AFM) | Imaging of surfactant layers adsorbed on surfaces. nih.govhawaii.edu | Surface morphology, film topography, molecular arrangement. nih.govhawaii.edu |
| UV-Vis Spectroscopy | Determination of critical micelle concentration (CMC). researchgate.net | Changes in molecular environment upon micellization. researchgate.net |
Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental work offers a powerful approach to understanding surfactant systems from the atomic to the macroscopic scale. Molecular Dynamics (MD) simulations, in particular, have become a cornerstone of modern surfactant research, providing insights that can be difficult to obtain through experiments alone. acs.org
MD simulations can model the behavior of thousands of individual surfactant and solvent molecules over time, allowing researchers to visualize processes like micelle self-assembly, the distribution of counterions (like Na⁺) around a micelle, and the adsorption of surfactants onto various interfaces. arxiv.orgresearchgate.net These simulations can predict structural properties such as the radius of gyration and shape of micelles, which can then be compared with experimental data from techniques like SAXS. researchgate.net
This integrated approach is particularly valuable for studying complex interactions. For example, MD simulations can elucidate the specific ways in which surfactant molecules interact with polymers, proteins, or semiconductor surfaces, providing a molecular-level explanation for experimentally observed phenomena. acs.orgresearchgate.netnih.gov By combining simulation with experimental data from AFM, NMR, and conductometric studies, researchers can build a comprehensive picture of surfactant behavior. acs.orgresearchgate.netresearchgate.net For instance, simulations can predict how the molecular structure of a surfactant influences its aggregation behavior, and these predictions can be validated against experimental measurements of the critical micelle concentration and thermodynamic parameters of micellization. acs.orgresearchgate.net
The future of research on this compound will likely see an even tighter integration of these methods. Coarse-grained MD simulations, which simplify molecular representations to model larger systems for longer timescales, will be crucial for studying nanoparticle formation and other complex self-assembly processes. nih.gov This dual approach of in-silico prediction and experimental validation accelerates the development of new formulations and applications.
Sustainable Chemistry and Lifecycle Assessment Perspectives
As with all chemical products, the environmental footprint of this compound is a critical consideration. Future research will increasingly focus on sustainable chemistry principles and comprehensive Lifecycle Assessment (LCA) to guide its production and use.
An LCA provides a framework for evaluating the environmental impacts associated with all stages of a product's life, from "cradle to gate" (raw material extraction to the finished product) and beyond. chemanager-online.com This analysis considers factors such as primary energy demand, global warming potential (carbon footprint), toxicity, and waste generation. researchgate.net For surfactants, the LCA must account for the sourcing of raw materials—whether from petrochemical or bio-based feedstocks—the energy consumed during manufacturing, the impact during the use phase (e.g., enabling lower washing temperatures), and the ultimate fate and biodegradability of the molecule after disposal. chemanager-online.comcesio.euunivarsolutions.co.uk
A key focus of sustainable chemistry is the shift from fossil fuel-derived feedstocks to renewable, bio-based alternatives. chemanager-online.com The sustainability of a surfactant is not just determined by its origin but by a complete scientific understanding of its entire lifecycle. cesio.eu Research is actively exploring the use of biomass, such as agricultural residues or wood byproducts, as starting materials for surfactants. worldbiomarketinsights.comeuropa.eu This approach, often coupled with "mass balance" principles where renewable feedstocks replace a portion of fossil inputs in existing chemical processes, can significantly lower a product's carbon footprint. chemanager-online.com
Furthermore, the concept of circularity—reusing waste streams in production—is gaining traction. chemanager-online.com Future research will explore pathways to create this compound and other surfactants within a more circular economic model, minimizing waste and maximizing resource efficiency. The ultimate biodegradability of the surfactant is also a crucial parameter, with regulations often requiring significant mineralization into carbon dioxide, water, and mineral salts within a specific timeframe. univarsolutions.co.uk
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural identity of Sodium 2-ethylhexanesulphonate?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the carbon-hydrogen framework, infrared (IR) spectroscopy to identify sulfonate functional groups (~1180–1120 cm⁻¹ for S=O stretching), and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For novel syntheses, include elemental analysis (C, H, S, Na) and compare results with literature values for known analogs (e.g., sodium 1-hexanesulfonate ). Ensure all data are cross-validated and reported with error margins (e.g., ±0.5% for elemental analysis) .
Q. How should researchers design experiments to assess the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer : Conduct systematic solubility tests using a gradient of solvent polarities (water, ethanol, acetonitrile) at controlled temperatures (e.g., 25°C, 40°C). Measure solubility via gravimetric analysis after saturation and filtration. For stability, use accelerated degradation studies (e.g., exposure to UV light, varying pH) and monitor changes via HPLC or mass spectrometry. Report deviations from established sulfonate analogs (e.g., sodium 1-heptanesulfonate ) and statistically analyze replicates (minimum n=3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s micellar behavior in surfactant studies?
- Methodological Answer : Replicate conflicting studies under standardized conditions (temperature, ionic strength, purity controls). Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and compare with literature. If discrepancies persist, apply multivariate regression to identify confounding variables (e.g., trace impurities, pH shifts). Reference methodological frameworks from sodium intake studies to address measurement biases (e.g., ion-selective electrode calibration errors) .
Q. What experimental design principles should guide the optimization of this compound as an ion-pairing agent in reversed-phase HPLC?
- Methodological Answer : Use a factorial design to test variables: sulfonate concentration (0.1–10 mM), mobile phase pH (2.0–7.0), and organic modifier (methanol vs. acetonitrile). Evaluate retention time reproducibility and peak symmetry for target analytes (e.g., amines, peptides). Cross-reference protocols for sodium 1-hexanesulfonate in pharmacopeial assays , and validate results using ANOVA to assess significance (p < 0.05) .
Q. How can researchers address challenges in synthesizing high-purity this compound with minimal residual sulfonic acid?
- Methodological Answer : Optimize neutralization steps by titrating 2-ethylhexanesulfonic acid with NaOH under inert atmosphere, monitoring pH (target 7.0–7.5). Use ion chromatography to quantify residual acid. For purification, employ recrystallization from ethanol/water mixtures and validate purity via differential scanning calorimetry (DSC) to detect melting point anomalies .
Data Analysis and Interpretation
Q. What statistical approaches are critical for analyzing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply control charts (e.g., X-bar and R charts) to monitor yield and purity across batches. Use principal component analysis (PCA) to identify correlated process variables (e.g., reaction time, temperature). Report confidence intervals (95%) and reference quality control frameworks for sulfonate reagents .
Q. How should researchers validate the environmental toxicity data of this compound in aquatic models?
- Methodological Answer : Conduct acute toxicity tests (e.g., Daphnia magna LC50) under OECD guidelines. Compare results with structurally similar compounds (e.g., sodium octanesulfonate) to assess trends. Use regression models to correlate toxicity with logP values and sulfonate chain length. Address outliers by re-evaluating experimental conditions (e.g., dissolved oxygen levels) .
Methodological Best Practices
Q. What ethical and procedural standards apply to studies involving this compound in biomedical research?
- Methodological Answer : Adhere to institutional review protocols for chemical safety (e.g., Material Safety Data Sheets). For in vitro studies, include negative controls and cytotoxicity assays (e.g., MTT assay). Document data-sharing plans and anonymization procedures if human-derived samples are used, referencing ethical frameworks .
Q. How can systematic literature reviews on this compound avoid bias in data synthesis?
- Methodological Answer : Use PRISMA guidelines to screen studies, prioritize peer-reviewed journals, and exclude non-validated sources (e.g., ). Perform meta-analyses on physicochemical properties (e.g., solubility, CMC) and assess heterogeneity via I² statistics. Highlight gaps using methodologies from sodium intake meta-reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
